Cas no 1261824-40-1 (2-Cyano-6-hydroxybenzenesulfonyl chloride)

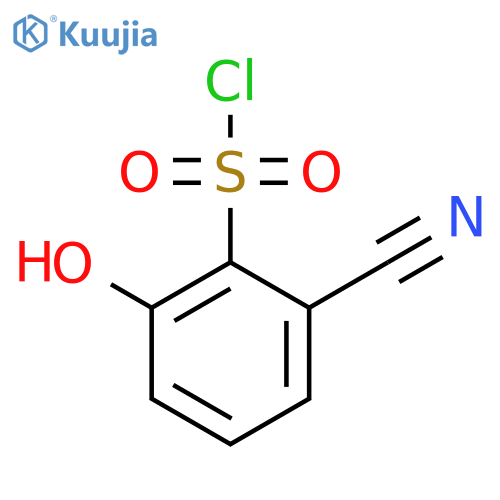

1261824-40-1 structure

商品名:2-Cyano-6-hydroxybenzenesulfonyl chloride

CAS番号:1261824-40-1

MF:C7H4ClNO3S

メガワット:217.629559516907

CID:4963165

2-Cyano-6-hydroxybenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 2-cyano-6-hydroxybenzenesulfonyl chloride

- 2-Cyano-6-hydroxybenzenesulfonyl chloride

-

- インチ: 1S/C7H4ClNO3S/c8-13(11,12)7-5(4-9)2-1-3-6(7)10/h1-3,10H

- InChIKey: NKZAYDKCXPNLII-UHFFFAOYSA-N

- ほほえんだ: ClS(C1C(C#N)=CC=CC=1O)(=O)=O

計算された属性

- せいみつぶんしりょう: 216.9600419 g/mol

- どういたいしつりょう: 216.9600419 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 86.5

- ぶんしりょう: 217.63

2-Cyano-6-hydroxybenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014002711-250mg |

2-Cyano-6-hydroxybenzenesulfonyl chloride |

1261824-40-1 | 97% | 250mg |

489.60 USD | 2021-06-22 | |

| Alichem | A014002711-1g |

2-Cyano-6-hydroxybenzenesulfonyl chloride |

1261824-40-1 | 97% | 1g |

1,460.20 USD | 2021-06-22 | |

| Alichem | A014002711-500mg |

2-Cyano-6-hydroxybenzenesulfonyl chloride |

1261824-40-1 | 97% | 500mg |

823.15 USD | 2021-06-22 |

2-Cyano-6-hydroxybenzenesulfonyl chloride 関連文献

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

1261824-40-1 (2-Cyano-6-hydroxybenzenesulfonyl chloride) 関連製品

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量